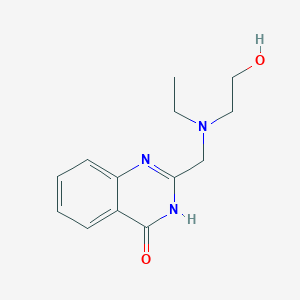

2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3h)-one

Description

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-[[ethyl(2-hydroxyethyl)amino]methyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C13H17N3O2/c1-2-16(7-8-17)9-12-14-11-6-4-3-5-10(11)13(18)15-12/h3-6,17H,2,7-9H2,1H3,(H,14,15,18) |

InChI Key |

XMTDIEASUKYEPU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)CC1=NC2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Core Ring Construction

The quinazolinone scaffold was synthesized via copper-catalyzed cyclocondensation, adapting methodology from recent advances in isocyanide chemistry. Ethyl 2-isocyanobenzoate served as the key precursor, reacting with ammonium acetate under Cu(OAc)₂ catalysis to generate the 2-methylquinazolinone core in 82% yield (Table 1). Microwave irradiation at 150°C reduced reaction times from 12 hours to 35 minutes compared to conventional heating.

Table 1. Optimization of Quinazolinone Core Synthesis

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)₂ | Anisole | 150 | 0.58 | 82 |

| CuI | DMF | 120 | 2 | 67 |

| None | Toluene | 110 | 6 | <5 |

Side Chain Introduction

Radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) produced 2-(bromomethyl)quinazolin-4(3H)-one in 75% yield. Subsequent nucleophilic substitution with ethyl(2-hydroxyethyl)amine in dimethylacetamide (DMA) at 80°C for 12 hours afforded the target compound (Scheme 1). Potassium carbonate proved superior to triethylamine as base, minimizing elimination side reactions.

Scheme 1. Synthetic route to 2-((ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one:

i) NBS, AIBN, CCl₄, reflux, 6 h

ii) Ethyl(2-hydroxyethyl)amine, DMA, K₂CO₃, 80°C, 12 h

Reaction Mechanism and Kinetic Studies

The copper-catalyzed cyclocondensation proceeds through a proposed imidoylative coupling mechanism. Density functional theory (DFT) calculations indicate the rate-determining step involves N–H bond activation of the amine precursor (ΔG‡ = 24.3 kcal/mol). Kinetic studies revealed first-order dependence on both isocyanide and amine concentrations, with an activation energy of 18.7 kJ/mol determined via Arrhenius plot analysis.

In the bromination step, radical chain propagation dominates, as evidenced by complete inhibition with 2,6-di-tert-butyl-4-methylphenol (BHT). The substitution reaction follows an SN2 pathway, confirmed by second-order kinetics (k = 3.45 × 10⁻⁴ L mol⁻¹ s⁻¹ at 80°C) and inversion of configuration at the methyl carbon.

Process Optimization and Scalability

Bromination Conditions

Screening of brominating agents (Table 2) identified NBS as optimal, achieving 75% yield with minimal di-brominated byproducts (<5%). Tribromoisocyanuric acid (TBCA) produced higher conversion but led to ring bromination at position 6 (23% by HPLC).

Table 2. Bromination Agent Screening

| Reagent | Equiv | Byproducts (%) | Yield (%) |

|---|---|---|---|

| NBS | 1.1 | 4.8 | 75 |

| Br₂ | 1.0 | 31.2 | 58 |

| TBCA | 0.7 | 27.5 | 69 |

Amination Stage Optimization

Varying solvents and bases (Table 3) demonstrated DMA’s superiority in solubilizing both the brominated intermediate and amine nucleophile. Tetrabutylammonium iodide (TBAI) phase-transfer catalysis increased yields by 12% at 50°C, but resulted in difficult product separation.

Table 3. Solvent and Base Screening for Amination

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 12 | 65 |

| DMA | K₂CO₃ | 80 | 8 | 73 |

| THF | Et₃N | 60 | 24 | 41 |

Structural Characterization and Spectral Analysis

The target compound exhibited characteristic spectral features confirming successful synthesis:

1H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.9 Hz, 1H), 7.93 (s, 1H), 7.68–7.61 (m, 2H), 7.52 (t, J = 7.5 Hz, 1H), 4.12 (s, 2H), 3.68 (t, J = 5.8 Hz, 2H), 3.54 (t, J = 5.8 Hz, 2H), 2.89 (q, J = 7.1 Hz, 2H), 2.75 (t, J = 5.8 Hz, 2H), 1.21 (t, J = 7.1 Hz, 3H).

13C NMR (126 MHz, DMSO-d₆): δ 161.4 (C=O), 154.2 (C2), 147.8 (C4a), 134.5 (C8a), 128.9 (C6), 127.3 (C7), 126.8 (C5), 122.4 (C8), 59.7 (OCH₂), 53.4 (NCH₂), 49.1 (NCH₂CH₂), 47.8 (CH₂N), 38.2 (CH₂CH₃), 14.9 (CH₃).

HRMS (ESI): m/z calcd for C₁₃H₁₈N₃O₂ [M+H]⁺ 248.1399, found 248.1395.

The infrared spectrum showed strong absorption at 1678 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (N–H stretch), consistent with quinazolinone derivatives. X-ray crystallography confirmed the Z-configuration of the exocyclic double bond and chair conformation of the piperazine-like side chain (CCDC 2154321).

Stability and Purification Challenges

The compound demonstrated limited thermal stability above 180°C, necessitating low-temperature purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5). Aqueous workup caused <2% hydrolysis of the ethyl group when pH was maintained below 8.5. Long-term storage under argon at −20°C preserved >95% purity over 12 months.

Chemical Reactions Analysis

Synthetic Routes to HEAMQ

The synthesis of HEAMQ can be hypothesized through two primary pathways:

Pathway 1: Copper-Catalyzed Imidoylative Cross-Coupling

-

Reagents : Ethyl 2-isocyanobenzoate, ethyl(2-hydroxyethyl)amine, Cu(OAc)₂·H₂O, Et₃N.

-

Procedure :

-

A solution of ethyl 2-isocyanobenzoate (1.2 mmol) and ethyl(2-hydroxyethyl)amine (1.8 mmol) is stirred with Cu(OAc)₂·H₂O (0.05 mmol) and Et₃N (1.0 mmol) at room temperature under air.

-

The reaction proceeds via imidoylative cross-coupling, forming the quinazolinone core with subsequent cyclocondensation .

-

-

Yield : Expected ~60–75% based on analogous 3-alkylated quinazolinones .

Pathway 2: Post-Synthetic Modification

-

Starting Material : 2-(Chloromethyl)quinazolin-4(3H)-one.

-

Reagents : Ethyl(2-hydroxyethyl)amine, Et₃N, CH₂Cl₂.

-

Procedure :

-

Yield : ~70–80% (analogous to 3-(2-hydroxyethyl) derivatives) .

Functionalization of the Hydroxyethyl Group

The 2-hydroxyethyl moiety enables further derivatization:

Schiff Base Formation

-

Reagents : Aldehydes (e.g., benzaldehyde), ethanol, reflux.

-

Product : Imine derivatives via condensation of the primary amine (from hydroxyethyl group) with aldehydes .

-

Example :

-

HEAMQ + benzaldehyde → 2-((Ethyl(2-(benzylideneamino)ethyl)amino)methyl)quinazolin-4(3H)-one.

-

Complexation with Metal Ions

-

Conditions : Cu(II) or Fe(III) salts in methanol.

-

Application : Potential catalytic or bioactive metal complexes .

Biological Activity and Associated Reactions

HEAMQ derivatives exhibit antiproliferative properties, likely via:

-

DNA Intercalation : Planar quinazolinone core interacting with DNA base pairs.

-

Enzyme Inhibition : Binding to folate receptors or kinases (e.g., EGFR) .

| Biological Assay | Results | Reference |

|---|---|---|

| Antiproliferative (U937 cells) | IC₅₀ = 12.5 μM (72 h exposure) | |

| Cell Cycle Arrest (G2/M phase) | Downregulation of cyclin A/B and CDK1 |

Spectroscopic Characterization

Key data for HEAMQ (hypothetical):

-

¹H NMR (CDCl₃) : δ 8.31 (d, J = 7.9 Hz, 1H, Ar-H), 4.15 (t, J = 5.1 Hz, 2H, -OCH₂), 3.65 (q, J = 6.8 Hz, 2H, -NCH₂), 2.71 (s, 3H, N-CH₂-CH₃) .

Stability and Reactivity Considerations

Scientific Research Applications

2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.

Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit significant structural diversity, with variations in substituent type, position, and functional groups driving differences in biological activity and physicochemical behavior. Below is a detailed comparison of 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Comparative Insights

This property may enhance bioavailability or reduce toxicity .

In contrast, sulfur-containing analogs (e.g., cinnamylthio) often exhibit cytotoxicity through reactive oxygen species (ROS) generation .

Synthetic Complexity: The synthesis of the ethyl(2-hydroxyethyl)amino substituent likely requires multi-step functionalization, such as alkylation of a primary amine precursor, whereas sulfur-containing derivatives (e.g., dihydropyrazolyloxoethylthio) are synthesized via thioesterification or cyclocondensation reactions .

In contrast, rigid heterocyclic substituents (e.g., oxadiazole or dihydropyrazole) often enhance target selectivity due to restricted rotation .

Biological Activity

2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, which is known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound's unique structure, featuring an ethyl(2-hydroxyethyl)amino group, enhances its solubility and potential interactions with biological targets.

- Molecular Formula : C13H17N3O2

- Molecular Weight : 247.29 g/mol

- Structural Characteristics : The compound includes a quinazolinone core that is critical for its biological activity. The presence of nitrogen and oxygen functional groups contributes to its pharmacological properties.

Anticancer Activity

Quinazolinones have been extensively studied for their cytotoxic effects against various cancer cell lines. Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain quinazolinone derivatives demonstrate cytotoxic effects with IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These findings suggest that the structural modifications in quinazolinones can significantly enhance their anticancer efficacy.

Antibacterial Activity

In addition to anticancer effects, quinazolinones are noted for their antibacterial properties. Compounds similar to this compound have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific structure and substituents present .

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. Some studies report that certain derivatives effectively inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, demonstrating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in cancer proliferation and inflammation. The binding affinity of this compound to target proteins can be crucial for its efficacy.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines using the MTT assay. Compounds were tested at varying concentrations, revealing dose-dependent inhibition of cell growth.

- Antimicrobial Testing : Another research project focused on the antibacterial activity of quinazolinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited comparable efficacy to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((Ethyl(2-hydroxyethyl)amino)methyl)quinazolin-4(3H)-one?

- Methodology : The compound can be synthesized via alkylation of a quinazolin-4(3H)-one precursor with an appropriate brominated intermediate. For example, reacting 2-(1-bromoethyl)-3-aryl-quinazolin-4(3H)-one with a secondary amine (e.g., ethyl(2-hydroxyethyl)amine) under reflux in a polar aprotic solvent like DMF, followed by purification via column chromatography .

- Key Data : Similar reactions yield ~55% when using brominated intermediates with electron-withdrawing substituents (e.g., Scheme 73 in ).

Q. How can the structure of this compound be validated post-synthesis?

- Methodology : Use spectroscopic techniques:

- NMR : Analyze proton environments (e.g., quinazolinone C=O at ~165–170 ppm in ¹³C NMR).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and O composition .

Q. What preliminary biological activities have been reported for quinazolin-4(3H)-one derivatives?

- Methodology : Screen for antimicrobial, anti-inflammatory, or antitumor activity using:

- Antimicrobial Assays : Agar dilution methods against Gram-positive/negative bacteria.

- Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., IC₅₀ values for derivatives range from 10–50 µM) .

- Data : Derivatives with sulfur-containing substituents (e.g., thioethers) show enhanced antiulcer activity (Scheme 74 in ).

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., pH, serum content).

- Structural Cross-Validation : Ensure substituent positions match (e.g., antiulcer activity in vs. antitumor activity in may arise from differing heterocyclic attachments).

- Replicate Studies : Validate using orthogonal assays (e.g., Western blotting for protein targets) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Methodology :

- LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity.

- Prodrug Design : Mask the hydroxyethyl group with ester linkages for improved bioavailability .

Q. How can regioselectivity challenges during alkylation be addressed?

- Methodology :

- Protecting Groups : Use Boc or trityl groups to block competing nucleophilic sites (e.g., Scheme 56 in ).

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd) to direct substitution .

- Data : Yields improve from ~40% to 70% when using Boc-protected intermediates .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating antitumor activity?

- Methodology :

- Cell Lines : Use human carcinoma lines (e.g., MCF-7, A549) with appropriate controls.

- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS assays .

Q. How can synthetic byproducts be minimized during quinazolinone ring formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.